molecular formula C11H11N3O4S2 B2863660 Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate CAS No. 881485-17-2

Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

Cat. No. B2863660
CAS RN: 881485-17-2
M. Wt: 313.35
InChI Key: IVZAPZJRKXNFAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure for “Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” is not provided in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “Methyl 2-(2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” are not provided in the sources I found .

Scientific Research Applications

Heterocyclic Synthesis

Thioureoacetamides, closely related to the compound , are used in the synthesis of various heterocycles, such as 2-iminothiazoles and thioparabanic acids. These syntheses demonstrate excellent atom economy and are important for accessing significant heterocycles (Schmeyers & Kaupp, 2002).

Antifibrotic and Anticancer Activities

Certain amino(imino)thiazolidinone derivatives exhibit significant antifibrotic and anticancer activities. These compounds, synthesized through a multi-component reaction, have shown potential as candidates for further testing in the treatment of fibrosis and cancer (Kaminskyy et al., 2016).

Drug Development

Compounds like 2-substituted thiazolidine-4(R)-carboxylic acids, which are related to the compound in focus, have been evaluated for their protective effect against hepatotoxic deaths, suggesting potential as prodrugs of L-cysteine (Nagasawa et al., 1984).

Aldose Reductase Inhibition

Iminothiazolidin-4-one acetate derivatives are being studied as inhibitors of aldose reductase, indicating their potential for treating diabetic complications (Ali et al., 2012).

Antimicrobial Activities

Novel thiazole and pyrazole derivatives based on a thiophene moiety, structurally related to the compound , have been synthesized and evaluated for antimicrobial properties. Some of these compounds have shown promising activities (Gouda et al., 2010).

Intracellular Cysteine Delivery

Derivatives of this compound class are investigated for their role in promoting glutathione synthesis, potentially protecting against toxicity and irradiation (Williamson et al., 1982).

Synthesis of Novel Derivatives

Research into synthesizing new derivatives of thiazolidinones, including those with a benzothiazole moiety, reveals their potential for anticancer activity (Havrylyuk et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. The mechanism of action for “Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” is not specified in the sources I found .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The safety and hazards for “Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” are not specified in the sources I found .

properties

IUPAC Name

methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c1-18-10(17)5-2-3-19-9(5)13-7(15)4-6-8(16)14-11(12)20-6/h2-3,6H,4H2,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZAPZJRKXNFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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